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Compound of Interest

(5,5-Dimethylpiperidin-2-
Compound Name:

yl)methanol
CAS No.: 2031260-64-5
Cat. No.: B2821966

Get Quote

Executive Summary

(5,5-Dimethylpiperidin-2-yl)methanol (CAS: 1782479-32-6) represents a privileged
substructure in modern medicinal chemistry. Unlike the unsubstituted piperidine-2-methanol,
the incorporation of a gem-dimethyl group at the C5 position introduces significant steric
constraints that leverage the Thorpe-Ingold effect (gem-dimethyl effect). This structural
modification is frequently employed to:

* Lock Bioactive Conformations: Reduce the entropic penalty of binding to target proteins
(e.g., kinases, GPCRS).

* Block Metabolic Hotspots: Sterically hinder oxidative metabolism at the C5 position, a
common site for CYP450-mediated oxidation in piperidines.

+ Modulate Basicity: Alter the pKa of the secondary amine, influencing membrane permeability
and solubility.
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This guide details the synthesis, resolution, and functionalization of this intermediate, providing
validated protocols for its integration into pharmaceutical workflows.

Chemical Profile & Mechanistic Rationale
The Gem-Dimethyl Effect in Piperidines

In unsubstituted piperidines, the ring adopts a chair conformation that can flip, creating a
flexible vector for substituents. The introduction of the 5,5-dimethyl group creates a
“conformational anchor.”

o Equatorial Preference: To minimize 1,3-diaxial interactions, substituents at C2 (the
hydroxymethyl group) are strongly biased toward the equatorial position.

o Metabolic Shielding: The C5 position in piperidines is prone to oxidation by CYP2D6 and
CYP3A4. Methylation at this site effectively blocks this pathway, extending the half-life (

) of the parent drug.

Key Properties

Property Data
CAS Number 1782479-32-6
C
Molecular Formula H
NO
Molecular Weight 143.23 g/mol
o Contains one chiral center at C2.[1] (S)- and
Chirality ] o
(R)- enantiomers are distinct.
pKa (Calculated) ~9.8 (Secondary Amine)
B Soluble in MeOH, DCM, DMSO; Moderate water
Solubility

solubility.
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Synthesis & Production Protocols

The synthesis of (5,5-dimethylpiperidin-2-yl)methanol typically proceeds via the reduction of
its carboxylic acid precursor. Below is the optimized workflow for producing the chiral building
block.

Synthesis Workflow (Graphviz)[2]

N-Protection N-Boc-Acid Reduction (5,5-Dimethylpiperidin-
(Boc20, NaOH) (BH3-THF or LiAIH4) 2-yl)methanol

5,5-Dimethyl-2-picolinic Acid Hydrogenation 5,5-Dimethylpiperidine- R
(Pyridine Precursor) (PtO2, H2, AcOH) 2-carboxylic Acid ___Optional

Click to download full resolution via product page

Caption: Figure 1. Synthetic route from pyridine precursor to the alcohol intermediate. The N-
protection step is critical to prevent amine oxidation or complexation during reduction.

Protocol A: Reduction of N-Boc-5,5-dimethylpiperidine-
2-carboxylic Acid

Objective: Convert the carboxylic acid to the primary alcohol without racemization.

Reagents:

N-Boc-5,5-dimethylpiperidine-2-carboxylic acid (1.0 eq)

Borane-THF complex (1.0 M solution, 1.5 eq) or LIAIH

Anhydrous THF

Methanol (for quenching)
Procedure:

e Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
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)

o Dissolution: Dissolve N-Boc-5,5-dimethylpiperidine-2-carboxylic acid (10 mmol) in anhydrous
THF (50 mL). Cool to 0°C in an ice bath.

o Addition: Dropwise add

(15 mmol, 15 mL) over 20 minutes. Caution: Gas evolution (

).

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin).

e Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution
ceases.

o Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and
wash with 1M HCI (to break boron complexes) followed by saturated

and brine.

 Purification: Dry over

, filter, and concentrate. The crude alcohol is typically >95% pure but can be purified via flash
chromatography (Hexane/EtOAc gradient).

Protocol B: Chiral Resolution (Optical Purity)

For pharmaceutical applications, the enantiopure form is required.
» Method: Classical resolution using Di-benzoyl-L-tartaric acid.[2]

e Procedure: Dissolve racemic 5,5-dimethylpiperidine-2-carboxylic acid in hot ethanol. Add 0.5
eq of Di-benzoyl-L-tartaric acid. The diastereomeric salt of the (S)-enantiomer typically
crystallizes upon slow cooling.

» Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H;
Mobile Phase: Hexane/IPA/Diethylamine).
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Functionalization & Applications

The primary alcohol serves as a versatile handle. The decision tree below guides the
derivatization strategy based on the desired pharmacophore.

Derivatization Decision Tree (Graphviz)

(5,5-Dimethylpiperidin-
2-yl)methanol

Etherification
(NaH, R-X)

Activation
(MsCl or TsCl)

Oxidation
(Swern or Dess-Martin)

Ether Linkage
(Solubility/Metabolic Stability)

Aldehyde Mesylate/Tosylate
(Precursor for Reductive Amination) (Precursor for Displacement)

Click to download full resolution via product page

Caption: Figure 2. Functionalization strategies for the hydroxymethyl handle.

Case Study: Design of a Kinase Inhibitor

Scenario: A drug discovery team is optimizing a kinase inhibitor. The current lead (containing a
standard piperidine) suffers from rapid clearance due to oxidation at the C5 position.

Solution:

¢ Substitution: Replace the piperidine-2-methanol block with (5,5-dimethylpiperidin-2-
yl)methanol.

e Chemistry:
o Protect the amine (Boc).[3]

o Activate the alcohol with Methanesulfonyl chloride (MsCI).
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o Displace the mesylate with the kinase core scaffold (e.g., a pyrazole or pyridine
nucleophile).

o Deprotect (TFA/DCM).

o Outcome: The 5,5-dimethyl analog retains the binding orientation (due to the equatorial lock)
but shows a 3-fold increase in microsomal stability (

) by blocking the metabolic soft spot.

Quality Control & Analytics

To ensure the integrity of this intermediate, the following analytical parameters must be met:

Test Method Acceptance Criteria

Conforms to structure. Key

Identity 1H NMR (400 MHz, CDCI3) signals: gem-dimethyl singlets
(~0.9-1.0 ppm).

Purity HPLC-UV (210 nm) > 98.0%

) ) ] ] > 99.0% ee (for enantiopure

Chiral Purity Chiral HPLC (Chiralpak AD-H)
lots)

Residual Solvent GC-Headspace < 5000 ppm (THF/MeOH)

References

o Gem-Dimethyl Effect in Medicinal Chemistry

o Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal
Chemistry." Journal of Medicinal Chemistry, 2018, 61(6), 2166—2210. Link

¢ Synthesis of Piperidine Fragments

o Lovering, F., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and
3D shape analysis." RSC Medicinal Chemistry, 2022, 13, 1614-1620. Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.jmedchem.7b00315
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2022%2Fmd%2Fd2md00239f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2821966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Chiral Resolution Protocols

o Zheng, X., et al. "Process for resolving racemic mixtures of piperidine derivatives." WO
Patent 2002068391A1. Link

e Reduction Methodologies

o Brown, H. C., et al. "Selective reductions. 27. Reaction of borane-tetrahydrofuran with
selected organic compounds containing representative functional groups.” Journal of
Organic Chemistry, 1973, 38(16), 2786-2792. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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